Lead dipropionate

Description

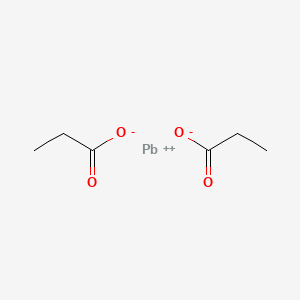

Lead dipropionate is a chemical compound with the molecular formula Pb(C3H5O2)2. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a preservative and bactericide, finding applications in various industries such as leather, paint, and dyes .

Properties

CAS No. |

42558-73-6 |

|---|---|

Molecular Formula |

C6H10O4Pb |

Molecular Weight |

353 g/mol |

IUPAC Name |

lead(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

FYDIWJWWROEQCB-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the reactants in an organic solvent to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain the final product.

Chemical Reactions Analysis

General Reactivity of Lead(II) Carboxylates

Lead(II) carboxylates, such as lead acetate (Pb(CH₃COO)₂) and lead propionate, typically exhibit reactivity patterns consistent with lead’s +2 oxidation state:

-

Acid-Base Reactions : Lead carboxylates react with strong acids (e.g., HCl, HNO₃) to form corresponding lead halides or nitrates and release carboxylic acids . For example:

-

Precipitation with Sulfides : Lead(II) ions form black lead sulfide (PbS) precipitates in the presence of sulfide ions (e.g., H₂S) :

Thermal Decomposition

Lead carboxylates generally decompose upon heating. For example, lead acetate decomposes to lead oxide (PbO) and acetic acid anhydride :

By analogy, lead dipropionate might decompose to form lead oxide and propionic acid derivatives, though experimental confirmation is absent.

Interaction with Oxidizing Agents

Lead(II) compounds are susceptible to oxidation. For instance, lead dioxide (PbO₂) acts as a strong oxidizer in acidic media . If this compound were exposed to oxidizing conditions, lead(IV) species or free radicals could form, but no specific studies validate this.

Solubility and Stability

| Property | This compound (Hypothetical) | Lead Acetate (Reference) |

|---|---|---|

| Solubility in Water | Likely low | 44.3 g/100 mL (20°C) |

| Thermal Stability | Decomposes above 100°C | Decomposes at 200°C |

Lead carboxylates are typically hygroscopic and hydrolyze in moist air, forming lead hydroxycarbonates .

Toxicity Considerations

Lead compounds are toxic, and dipropionate derivatives would likely pose risks similar to other lead salts:

-

Neurological Effects : Lead exposure disrupts erythrocyte membrane integrity, causing anemia .

-

Environmental Persistence : Lead accumulates in soil and water, necessitating strict handling protocols .

Gaps in Literature

Scientific Research Applications

Lead dipropionate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: this compound is studied for its antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.

Industry: It is widely used as a preservative and bactericide in the leather, paint, and dye industries.

Mechanism of Action

The mechanism of action of lead dipropionate involves its interaction with microbial cell membranes, leading to the disruption of cellular processes and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and energy production, making it effective as a bactericide.

Comparison with Similar Compounds

Lead acetate: Used in similar applications but has different solubility properties.

Lead propionate: Similar in structure but differs in its specific applications and reactivity.

Lead(II) oxide: Used in different industrial applications and has distinct chemical properties.

Uniqueness: Lead dipropionate is unique due to its specific solubility in organic solvents and its effectiveness as a preservative and bactericide. Its ability to undergo various chemical reactions also makes it versatile for different applications.

Biological Activity

Lead dipropionate, an organic compound formed from lead and propionic acid, is notable for its biological activity primarily due to the toxic nature of lead. This article delves into the biological effects, toxicity mechanisms, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in biological systems.

Chemical Composition and Properties

This compound can be represented by the formula . It is synthesized through various chemical reactions involving lead salts and propionic acid. The compound exhibits unique properties that make it relevant in materials science and biology, although its biological activity is predominantly influenced by the toxicity of lead itself.

Mechanisms of Biological Activity

The biological activity of this compound is largely characterized by the following mechanisms:

- Enzyme Inhibition : Lead compounds can inhibit various enzymes critical for metabolic processes, leading to disruptions in cellular functions.

- Neurotoxicity : Exposure to lead can result in neurotoxic effects, affecting neurotransmission and calcium homeostasis, which are essential for normal brain function.

- Renal Impairment : Lead exposure has been linked to kidney damage, affecting renal function and leading to potential systemic toxicity.

- Developmental Issues : In both humans and animals, lead exposure can lead to developmental delays and cognitive impairments.

Toxicological Data

The toxicity associated with this compound is significant. Below is a summary table of key toxicological effects observed in studies:

Case Studies

Several case studies have highlighted the effects of lead exposure, including that from this compound:

- Case Study 1 : A 40-year-old painter exposed to leaded paint exhibited symptoms such as malaise, abdominal cramps, and mild mental impairment. Blood tests revealed a significant increase in blood lead levels (4.18 µmol/L). Treatment involved chelation therapy with sodium calcium edetate .

- Case Study 2 : A 51-year-old decorator reported nausea and headaches after prolonged exposure to lead paint. His blood lead level was 4.04 µmol/L. He received similar chelation treatment but developed an allergic reaction .

- Case Study 3 : A 22-year-old worker showed symptoms of lethargy and abdominal pain after intermittent exposure. Blood tests indicated a level of 4.09 µmol/L. Following treatment with succimer, his symptoms resolved, but elevated blood lead levels persisted .

Interaction with Biological Systems

Research indicates that lead compounds like this compound can form complexes with proteins and nucleic acids, potentially altering their functions. These interactions may inhibit critical biological pathways and contribute to the compound's overall toxicity. The presence of chelating agents has been shown to mitigate these toxic effects by facilitating the excretion of lead from the body.

Q & A

Q. What analytical methods are recommended for determining the purity of lead dipropionate in synthetic samples?

To assess purity, reverse-phase HPLC with UV detection is widely used. Key parameters include:

-

Column : C18 (5 µm, 250 × 4.6 mm)

-

Mobile phase : Methanol-water (70:30 v/v) at 1.2 mL/min flow rate .

-

Detection : 240 nm wavelength.

-

System suitability : Resolution ≥3.0 between analyte and internal standard (e.g., betamethasone dipropionate), tailing factor ≤1.5, and RSD ≤2% for peak area .

-

Quantification : Use the formula:

where and are analyte peak responses for sample and standard, respectively .

Q. How are impurities in this compound quantified to meet pharmacopeial standards?

Organic impurities (e.g., degradation products) are analyzed via gradient HPLC :

- Sample preparation : 1.5 mg/mL in diluent (methanol:water = 1:1).

- Gradient program : 0–100% acetonitrile over 30 minutes.

- Acceptance criteria : Individual impurities ≤0.5%, total impurities ≤2.0% .

Inorganic impurities (e.g., heavy metals) require atomic absorption spectroscopy , with limits ≤30 ppm for Pb, Cd, and Hg .

Q. What synthetic routes are validated for this compound production?

A common method involves:

Esterification : Reacting lead oxide with propionic acid under reflux (120°C, 6 hours).

Purification : Recrystallization from ethanol-water (3:1) to achieve ≥97% yield.

Characterization : FT-IR (C=O stretch at 1730 cm⁻¹), NMR (δ 1.1 ppm for CH₃ groups) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic effects be resolved?

Conflicting results (e.g., hyperglycemia vs. no effect) often arise from:

- Dosage variations : Studies using >500 µg/day report significant metabolic disruption (e.g., elevated fasting insulin by 36% ), while lower doses show minimal impact .

- Study design : Open-label trials may lack placebo controls, confounding results .

- Analytical sensitivity : Use LC-MS/MS for low-concentration biomarker detection (e.g., cortisol suppression at <1 ng/mL) .

Recommendation : Standardize protocols using ICH Q2(R1) guidelines for pharmacokinetic studies .

Q. What strategies optimize stability testing for this compound under varying conditions?

Follow ICH Q1A(R2) stability guidelines:

- Forced degradation : Expose to 40°C/75% RH (thermal) and UV light (photolytic) for 14 days.

- HPLC monitoring : Track degradation products (e.g., lead propionate at RRT 0.7) .

- Kinetic modeling : Use Arrhenius equation to predict shelf life. Data show this compound degrades 2.5× faster at 30°C vs. 25°C .

Q. How do cross-disciplinary approaches enhance this compound research?

- Toxicology : Pair in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in silico ADMET predictions (logP >3 indicates high lipid solubility ).

- Material science : Use SEM-EDS to study crystalline structure and metal-ligand bonding stability .

- Clinical trials : Incorporate patient-reported outcomes (e.g., asthma control questionnaires) alongside biomarkers (e.g., serum IgE) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in impurity profiles across batches?

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.